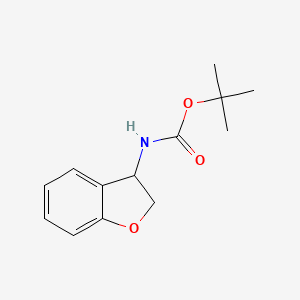
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate is an organic compound with the molecular formula C13H17NO3. It is a white solid that is primarily used in organic synthesis as an intermediate for the preparation of various chemical compounds. The compound features a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring, and a tert-butyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate typically involves the reaction of 2,3-dihydrobenzofuran-3-amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like 1,4-dioxane at 0°C and then stirred overnight at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzofuran ring or the carbamate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran compounds.
Aplicaciones Científicas De Investigación
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the structure of the compound and its interactions with other molecules in the system.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl(6-bromo-2,3-dihydrobenzofuran-3-yl)carbamate: This compound features a bromine atom on the benzofuran ring, which can influence its reactivity and applications.
tert-Butyl(6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate:
tert-Butyl(2,3-dihydrobenzofuran-3-yl)methylpiperidin-3-ylcarbamate: This derivative includes a piperidine ring, which can affect its biological activity and synthesis routes.
Uniqueness
tert-Butyl(2,3-dihydrobenzofuran-3-yl)carbamate is unique due to its specific combination of a benzofuran ring and a tert-butyl carbamate group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and research applications.
Propiedades
Fórmula molecular |
C13H17NO3 |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
tert-butyl N-(2,3-dihydro-1-benzofuran-3-yl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-7,10H,8H2,1-3H3,(H,14,15) |
Clave InChI |
KCSDKEKDTRAOCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)



![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)

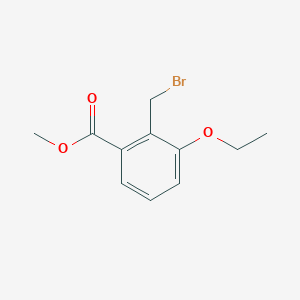


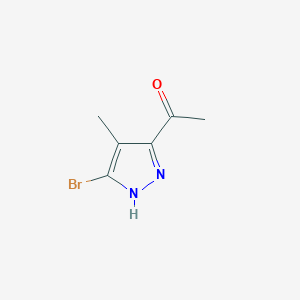
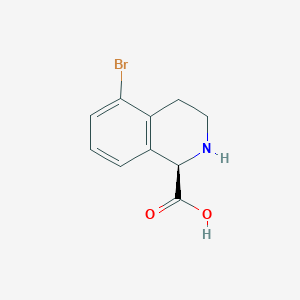

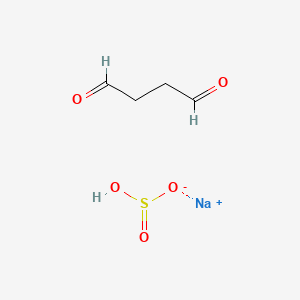
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)
